molecular formula C12H8O4S B6378286 4-(3-Formyl-4-hydroxyphenyl)thiophene-2-carboxylic acid CAS No. 1261944-04-0

4-(3-Formyl-4-hydroxyphenyl)thiophene-2-carboxylic acid

Cat. No.: B6378286
CAS No.: 1261944-04-0
M. Wt: 248.26 g/mol
InChI Key: XFOPQBYTQDWBMT-UHFFFAOYSA-N
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Description

4-(3-Formyl-4-hydroxyphenyl)thiophene-2-carboxylic acid is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Formyl-4-hydroxyphenyl)thiophene-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives . Another method includes the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of advanced catalytic systems to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(3-Formyl-4-hydroxyphenyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a wide range of substituted thiophene derivatives .

Mechanism of Action

The mechanism of action of 4-(3-Formyl-4-hydroxyphenyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s formyl and hydroxy groups can participate in various biochemical interactions, potentially affecting enzyme activity, receptor binding, and other cellular processes. The thiophene ring system may also contribute to its overall biological activity by providing a stable and versatile framework for molecular interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Formyl-4-hydroxyphenyl)thiophene-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both formyl and hydroxy groups on the phenyl ring, along with the carboxylic acid group on the thiophene ring, allows for diverse chemical reactivity and potential biological activities .

Properties

IUPAC Name

4-(3-formyl-4-hydroxyphenyl)thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O4S/c13-5-8-3-7(1-2-10(8)14)9-4-11(12(15)16)17-6-9/h1-6,14H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFOPQBYTQDWBMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CSC(=C2)C(=O)O)C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30685203
Record name 4-(3-Formyl-4-hydroxyphenyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261944-04-0
Record name 2-Thiophenecarboxylic acid, 4-(3-formyl-4-hydroxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261944-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Formyl-4-hydroxyphenyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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